molecular formula C11H12N2O2 B8761607 9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one

9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one

Cat. No. B8761607
M. Wt: 204.22 g/mol
InChI Key: TXFWVAQBEGQXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022897

Procedure details

A mixture of 31.5 g of ethyl butyrylacetate, 11.0 g of 2-amino-3-pyridinol, 125 ml of ethyleneglycol monomethyl ether, and 1.0 g of p-toluenesulfonic acid is stirred and heated under reflux for 21 hours and then allowed to cool. The product that crystallizes is filtered and dried to give 10.1 g of 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, m.p. 95°-96°. The filtrate is concentrated to one-half volume to give 5.8 g of solid, m.p. 92°-94°. This is extracted with two 50 ml portions of boiling diisopropyl ether to leave behind 1.0 g of an insoluble solid. From the diisopropyl ether extracts there is obtained 3.8 g of additional product, m.p. 95°-96°. The 1.0 g of solid insoluble in diisopropyl ether is recrystallized from acetonitrile to give 0.60 g of 9-hydroxy-2-propyl-4 H-pyrido[1,2-a]pyrimidin-4-one, salt with p-toluenesulfonic acid, m.p. 202° -204°. The same salt is prepared by mixing rapidly hot solutions of 1.40 g of the product, m.p. 95°-96° in 15 ml of acetonitrile and 1.30 g of p-toluenesulfonic acid in 15 ml of acetonitrile. A clear solution forms briefly and then the salt crystallizes. The yield of salt, m.p. 202°-204°, is 2.16 g.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9]CC)=O)(=O)[CH2:2][CH2:3][CH3:4].[NH2:12][C:13]1[C:18]([OH:19])=[CH:17][CH:16]=[CH:15][N:14]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>COCCO>[OH:19][C:18]1[C:13]2=[N:12][C:1]([CH2:2][CH2:3][CH3:4])=[CH:6][C:7](=[O:9])[N:14]2[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OCC
Name
Quantity
11 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
125 mL
Type
solvent
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The product that crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CN2C1=NC(=CC2=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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